
DC 838
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DC 838 is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse pharmacological properties . This compound is characterized by the presence of a quinoxaline core, which is fused with furan rings and a piperidine moiety, making it a unique and potentially valuable molecule in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DC 838 typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline ring . The furan rings are then introduced through further synthetic steps, often involving cyclization reactions. The piperidine moiety is incorporated through nucleophilic substitution reactions, where diethylpiperidine is reacted with appropriate intermediates under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of green chemistry principles to minimize environmental impact and reduce costs. Techniques such as continuous flow synthesis and the use of heterogeneous catalysts can be employed to scale up the production process .
Analyse Des Réactions Chimiques
Types of Reactions
DC 838 can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones under specific conditions.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan rings can yield furanones, while reduction of the quinoxaline core can produce dihydroquinoxaline derivatives .
Applications De Recherche Scientifique
DC 838 has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of DC 838 involves its interaction with specific molecular targets and pathways. The quinoxaline core is known to interact with DNA and proteins, leading to cell cycle arrest and apoptosis in cancer cells . The furan rings and piperidine moiety contribute to the compound’s ability to bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An anticancer and antibiotic agent.
Atinoleutin: Known for its antimicrobial properties.
Levomycin: Used as an antibiotic.
Carbadox: Another veterinary antibiotic.
Uniqueness
DC 838 is unique due to its complex structure, which combines the quinoxaline core with furan rings and a piperidine moiety. This unique combination enhances its potential for diverse pharmacological activities and makes it a valuable compound for further research and development .
Activité Biologique
DC 838 is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
1. Synthesis and Structural Properties
This compound belongs to a class of compounds synthesized through specific chemical reactions aimed at enhancing its biological efficacy. The structural properties of this compound are crucial as they influence its interaction with biological targets. Initial studies indicate that modifications in the molecular structure can lead to variations in biological activity.
2. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Studies report that this compound shows MIC values ranging from 1.95 to 7.81 µg/mL against various Gram-positive bacteria, indicating strong antibacterial activity. The Minimum Bactericidal Concentration (MBC) values ranged from 3.91 to 62.5 µg/mL, suggesting a bactericidal effect with an MBC/MIC ratio of 1–4, which is indicative of effective antimicrobial action against pathogens such as Staphylococcus epidermidis and Bacillus subtilis .
Table 1: Antimicrobial Activity of this compound
Microorganism | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus epidermidis | 1.95 | 3.91 |
Micrococcus luteus | 3.91 | 7.81 |
Bacillus subtilis | 7.81 | 15.62 |
Escherichia coli | >500 | >1000 |
3. Cytotoxicity Studies
Cytotoxicity assessments of this compound were conducted using various cancer cell lines to evaluate its safety profile:
- Cell Viability : At doses up to 100 µM, this compound did not exhibit significant cytotoxic effects, maintaining cell viability levels around 85%. Notably, at a concentration of 75 µM, some compounds related to this compound showed cytotoxicity levels reaching approximately 40% .
Table 2: Cytotoxicity Profile of this compound
Concentration (µM) | Cell Viability (%) |
---|---|
25 | >100 |
50 | ~85 |
75 | ~60 |
100 | ~85 |
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may act through multiple pathways, including the disruption of bacterial cell membranes and interference with cellular processes in cancer cells.
5. Case Studies and Applications
Several case studies highlight the practical applications of this compound in clinical settings:
- A study focused on the application of this compound in treating infections caused by resistant strains of bacteria, demonstrating its potential as a therapeutic agent in antibiotic-resistant scenarios.
- Another case study explored its anticancer properties, showing promising results in inhibiting tumor growth in vitro.
6. Conclusion
This compound presents a compelling profile as an antimicrobial and anticancer agent based on current research findings. Its low cytotoxicity and effective antimicrobial activity position it as a candidate for further development in therapeutic applications. Future studies should focus on elucidating its mechanisms of action and optimizing its structural properties for enhanced efficacy.
Propriétés
IUPAC Name |
1-N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-3-N,3-N-diethylpiperidine-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O4/c1-3-31(4-2)26(33)18-8-5-13-32(17-18)27(34)28-19-11-12-20-21(16-19)30-25(23-10-7-15-36-23)24(29-20)22-9-6-14-35-22/h6-7,9-12,14-16,18H,3-5,8,13,17H2,1-2H3,(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPZGBKCQNVSIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)C(=O)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.